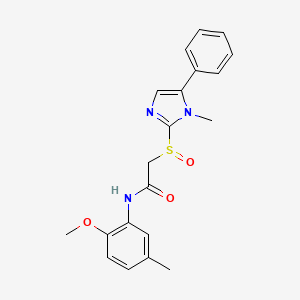

1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C16H13N3O2 and a molecular weight of 279.29 .

Synthesis Analysis

The synthesis of pyridine derivatives, which includes “1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid”, has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study mentions the synthesis of pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .

Molecular Structure Analysis

The molecular structure of “1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” can be analyzed using various spectroscopic techniques. For instance, infrared, ultra-violet, and 1H-NMR spectroscopy can be used to characterize the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” can be determined using various analytical techniques. For instance, the molecular weight of the compound is 279.29 g/mol . Other properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the retrieved literature.

Aplicaciones Científicas De Investigación

Anticoronaviral Activity

1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an anticoronaviral agent . In particular, it inhibits the activity of coronaviruses, which is especially relevant given the global impact of COVID-19. Researchers have obtained anti-coronaviral activity data from ChEMBL .

Indazole Synthesis

Indazoles are heterocyclic compounds with diverse applications. Recent synthetic approaches have explored the synthesis of both 1H-indazoles and 2H-indazoles . Strategies include transition metal-catalyzed reactions and reductive cyclization reactions . While 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid is not an indazole itself, its structural features may inspire novel synthetic routes.

Cytotoxicity Studies

Researchers have designed and synthesized a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . These compounds were screened for in vitro cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid scaffold may serve as a starting point for similar investigations .

Propiedades

IUPAC Name |

1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(21)14-11-19(10-12-5-2-1-3-6-12)18-15(14)13-7-4-8-17-9-13/h1-9,11H,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATVJFJAXPSEFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331235 |

Source

|

| Record name | 1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24835106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

956959-59-4 |

Source

|

| Record name | 1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2678879.png)

![Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2678881.png)

![methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2678884.png)

![4-bromo-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2678885.png)

![N-(2,4-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2678887.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2678893.png)